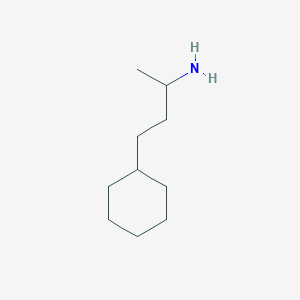
4-Cyclohexylbutan-2-amine
Übersicht
Beschreibung
4-Cyclohexylbutan-2-amine is a chemical compound with the CAS Number: 791752-94-8 . It has a molecular weight of 155.28 . The compound is in liquid form .
Molecular Structure Analysis
The molecular formula of this compound is C10H21N . The InChI code provides a detailed description of the molecule’s structure .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Wirkmechanismus
The NMDA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. When activated by glutamate, the NMDA receptor allows calcium ions to enter the cell, which triggers a cascade of intracellular signaling pathways. By blocking the NMDA receptor, 4-Cyclohexylbutan-2-amine can modulate these signaling pathways and alter synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its cognitive enhancing effects. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuroplasticity and neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Cyclohexylbutan-2-amine in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and study its role in various neurological processes. However, one limitation of using this compound is its relatively low potency compared to other NMDA receptor antagonists, which may require higher doses and longer exposure times to achieve the desired effects.
Zukünftige Richtungen
There are several potential future directions for research on 4-Cyclohexylbutan-2-amine. One area of interest is its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, researchers may investigate the compound's effects on other neurotransmitter systems, such as the cholinergic and serotonergic systems. Finally, further studies may be conducted to optimize the synthesis method of this compound and improve its potency and selectivity.
Wissenschaftliche Forschungsanwendungen
The NMDA receptor has been implicated in a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. As a selective antagonist of the NMDA receptor, 4-Cyclohexylbutan-2-amine has potential applications in the treatment of these disorders. Additionally, this compound has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-cyclohexylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(11)7-8-10-5-3-2-4-6-10/h9-10H,2-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKIYCIVGXRFTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride](/img/structure/B2624520.png)
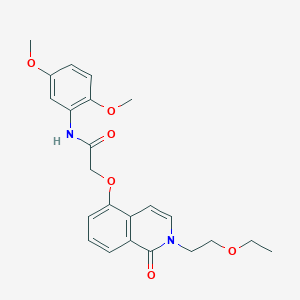
![N-(3,4-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2624524.png)
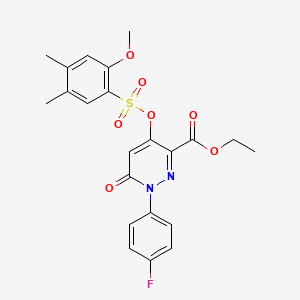
![2-isopropyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2624526.png)

![1-[4-(Propan-2-yl)phenyl]ethan-1-ol](/img/structure/B2624530.png)
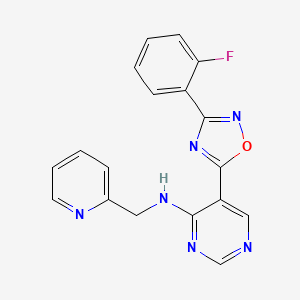
![5-(2-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2624534.png)
![(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2624535.png)
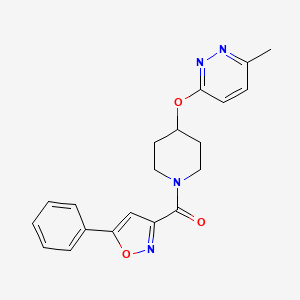


![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)